N-Carbamothioyl-2-cyclopentylacetamide
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Overview
Description
N-Carbamothioyl-2-cyclopentylacetamide is an organic compound with the molecular formula C8H14N2OS. It is known for its unique structure, which includes a cyclopentyl ring attached to an acetamide group with a carbamothioyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamothioyl-2-cyclopentylacetamide typically involves the reaction of cyclopentylamine with carbon disulfide and chloroacetic acid. The reaction proceeds under basic conditions, often using sodium hydroxide as a catalyst. The intermediate product is then treated with an appropriate amine to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-Carbamothioyl-2-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbamothioyl-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Carbamothioyl-2-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. Similarly, its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
N-Carbamothioyl-2-cyclopentylacetamide can be compared with other similar compounds, such as:
N-Carbamothioyl-2-cyclohexylacetamide: This compound has a cyclohexyl ring instead of a cyclopentyl ring, leading to differences in its chemical reactivity and biological activity.
N-Carbamothioyl-2-phenylacetamide:
N-Carbamothioyl-2-methylacetamide: The smaller methyl group results in distinct chemical behavior and uses.
Properties
CAS No. |
572923-99-0 |
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Molecular Formula |
C8H14N2OS |
Molecular Weight |
186.28 g/mol |
IUPAC Name |
N-carbamothioyl-2-cyclopentylacetamide |
InChI |
InChI=1S/C8H14N2OS/c9-8(12)10-7(11)5-6-3-1-2-4-6/h6H,1-5H2,(H3,9,10,11,12) |
InChI Key |
LTRMTTIILSRYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC(=S)N |
Origin of Product |
United States |
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